(S)-1-Boc-2-cyanopyrrolidine
Overview
Description
(S)-1-Boc-2-cyanopyrrolidine is a compound that is not directly mentioned in the provided papers, but it is related to the structures and reactions discussed within them. The compound likely contains a pyrrolidine core, which is a five-membered nitrogen-containing heterocycle, substituted with a tert-butoxycarbonyl (Boc) protecting group and a cyano group. The (S) designation indicates that it has a specific stereochemistry, meaning that it is optically active.
Synthesis Analysis
The synthesis of related compounds involves selective lithiation and subsequent reactions with electrophiles. For example, N-Boc-2-phenylpiperidine and N-Boc-2-phenylpyrrolidine can be lithiated at the 2-position, allowing for the introduction of various substituents at this position . This methodology could potentially be adapted for the synthesis of (S)-1-Boc-2-cyanopyrrolidine by choosing appropriate electrophiles to introduce the cyano group.
Molecular Structure Analysis
The molecular structure of compounds similar to (S)-1-Boc-2-cyanopyrrolidine has been determined by X-ray analysis, which can confirm the stereochemistry at the quaternary center of the molecule . This technique would be essential for verifying the (S) configuration of the synthesized (S)-1-Boc-2-cyanopyrrolidine.
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives can be quite diverse. For instance, the reduction of 1-benzyl-3,3-dimethyl-5-methylenepyrrolidine-2,4-dione using sodium borohydride with selected metal chlorides is a key step in the synthesis of natural bioactive compounds . Although this reaction does not directly pertain to (S)-1-Boc-2-cyanopyrrolidine, it demonstrates the reactivity of pyrrolidine derivatives under reducing conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-1-Boc-2-cyanopyrrolidine would likely be influenced by the presence of the Boc group and the cyano group. The Boc group is a common protecting group that can be removed under acidic conditions, while the cyano group can participate in various chemical reactions, such as nucleophilic addition or being transformed into carboxylic acids or amides. The chiral center may also affect the compound's physical properties, such as its boiling point, melting point, and solubility in different solvents.
Relevant Case Studies
While the provided papers do not discuss case studies involving (S)-1-Boc-2-cyanopyrrolidine, they do provide insight into the synthesis and use of similar compounds. For example, a chiral diamine ligand derived from a pyrrolidine structure was used for Cu(II)-catalyzed Henry reactions, achieving high yields and enantiocontrol . This showcases the potential application of pyrrolidine derivatives in asymmetric synthesis, which could be relevant for the development of (S)-1-Boc-2-cyanopyrrolidine-based catalysts or pharmaceuticals.
Scientific Research Applications
Synthesis and Chemical Properties
Enantioselective Synthesis : (S)-1-Boc-2-cyanopyrrolidine is used in enantioselective synthesis of pharmaceutically relevant compounds, particularly those with a quaternary stereocenter. This process involves lithiation-substitution of enantioenriched N-Boc-2-phenylpyrrolidine or -piperidine, with specific conditions enhancing lithiation effectiveness (Sheikh et al., 2012).
Configurationally Stable Derivatives : Studies on N-Boc-2-lithio-2-arylpyrrolidines and -piperidines show they are configurationally stable at certain temperatures, making them useful in synthetic applications where enantiopurity is crucial (Beng et al., 2012).
Chemoenzymatic Synthesis : Chemoenzymatic approaches have been used to synthesize N-Boc protected derivatives with high diastereo- and enantioselectivity, demonstrating the compound’s versatility in synthetic chemistry (Haddad & Larchevěque, 2005).
Biomedical Applications
Dipeptidyl Peptidase IV Inhibition : Cyanopyrrolidine derivatives, including those related to (S)-1-Boc-2-cyanopyrrolidine, have been identified as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for treating type 2 diabetes. These findings have led to the development of drugs like vildagliptin and saxagliptin (Peters, 2007).
Cathepsin Inhibition : Cyanopyrrolidine-based compounds are potent inhibitors of cathepsins K and L, enzymes involved in bone resorption and potentially other pathological processes. This highlights their potential therapeutic applications (Falgueyret et al., 2001).
Neuroprotective Effects : Novel cyanopyrrolidine-based prolyl oligopeptidase inhibitors exhibit antiamnesic effects in rat models of amnesia, suggesting their potential in treating neuropsychiatric disorders and neurodegenerative diseases (Zolotov et al., 2021).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound and the potential hazards it poses to health and the environment.
Future Directions
This involves predicting or suggesting future research directions based on the current understanding of the compound.
Please note that this is a general approach and may not cover all aspects relevant to your specific needs. Always consult with a qualified professional or expert in the field for accurate information.
properties
IUPAC Name |
tert-butyl (2S)-2-cyanopyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-9(13)12-6-4-5-8(12)7-11/h8H,4-6H2,1-3H3/t8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMSZBHMBCNYNO-QMMMGPOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H]1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426237 | |
Record name | (S)-1-Boc-2-cyanopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-2-cyanopyrrolidine | |
CAS RN |
228244-04-0 | |
Record name | (S)-1-Boc-2-cyanopyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10426237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-1-(tert-Butoxycarbonyl)-2-cyanopyrrolidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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